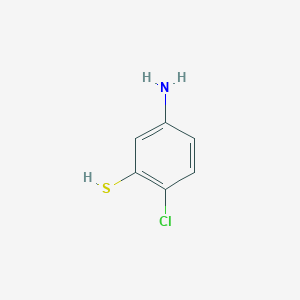

5-Amino-2-chlorobenzenethiol

Description

Overview of Aryl Thiol Chemistry in Contemporary Organic Synthesis

Aryl thiols are fundamental building blocks in the synthesis of a variety of organic compounds, finding applications in pharmaceuticals, agrochemicals, and polymers. beilstein-journals.orgd-nb.info Their importance stems from the reactivity of the thiol group, which can undergo a range of transformations including oxidation, alkylation, and arylation. nih.gov The sulfur atom in aryl thiols is more nucleophilic and more easily oxidized than the oxygen atom in the analogous phenols. seemafinechem.com

In modern organic synthesis, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-sulfur bonds, enabling the synthesis of complex aryl sulfides. beilstein-journals.orgchemrevlett.com These methods often offer advantages such as milder reaction conditions and broader substrate scope compared to traditional methods. d-nb.info Furthermore, the thiol group can be used as a directing group in ortho-metalation reactions, providing a pathway to regioselectively functionalize the aromatic ring. The ability to readily convert the thiol group to other functionalities further enhances the synthetic utility of aryl thiols.

Structural and Electronic Considerations of 5-Amino-2-chlorobenzenethiol

The chemical behavior of this compound is intrinsically linked to its molecular structure and the electronic effects of its substituents. The benzene (B151609) ring is substituted with three distinct functional groups: a thiol (-SH), an amino (-NH2), and a chlorine (-Cl) atom.

These competing electronic effects create a unique electron distribution within the aromatic ring, influencing its reactivity towards electrophilic and nucleophilic reagents. The interplay between the electron-donating amino group and the electron-withdrawing chlorine atom can affect the acidity of the thiol proton and the nucleophilicity of the sulfur atom.

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| IUPAC Name | 2-Amino-5-chlorobenzenethiol |

| CAS Number | 23474-98-8 |

| Molecular Formula | C6H6ClNS |

| Molecular Weight | 159.64 g/mol |

| Appearance | Solid |

This data is compiled from multiple sources. cymitquimica.comnih.govalfa-chemistry.comfluorochem.co.uk

Research Landscape and Significance of this compound in Academic Inquiry

This compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds. One notable application is in the preparation of phenothiazines, a class of compounds with significant pharmacological activities. researchgate.net The reaction of 2-amino-5-chlorobenzenethiol with appropriately substituted halonitrobenzenes can lead to the formation of chloro-substituted phenothiazine (B1677639) derivatives through mechanisms like the Smiles rearrangement. researchgate.net

The presence of multiple reactive sites—the amino group, the thiol group, and the activated aromatic ring—makes this compound a versatile precursor for constructing more complex molecular architectures. For instance, the amino group can be acylated or diazotized, while the thiol group can be alkylated or oxidized to form disulfides or sulfonic acids. The chlorine atom can also undergo nucleophilic substitution under certain conditions.

Research involving this compound often focuses on its utility in synthesizing novel molecules with potential applications in materials science and medicinal chemistry. The specific substitution pattern of this compound provides a strategic advantage for controlling the regiochemistry of subsequent reactions, making it a key building block in targeted organic synthesis. ijcrt.org

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-chlorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNS/c7-5-2-1-4(8)3-6(5)9/h1-3,9H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTNBOPVNUUAQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)S)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97094-83-2 | |

| Record name | 5-amino-2-chlorobenzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Amino 2 Chlorobenzenethiol

Established Synthetic Routes to 5-Amino-2-chlorobenzenethiol

Two principal methods are well-documented for the synthesis of this compound: the reduction of a sulfonyl chloride intermediate and the cleavage of a benzothiazole (B30560) ring system.

One established route involves the synthesis and subsequent reduction of 2-chloro-5-nitrobenzenesulfonyl chloride. This multi-step process begins with the sulfonation of 4-chloro-nitrobenzene.

The synthesis of the key intermediate, 2-chloro-5-nitrobenzenesulfonyl chloride, starts from 4-chloro-nitrobenzene, which is treated with chlorosulfonic acid. prepchem.com The resulting sulfonyl chloride is then typically reduced to form the target aminothiophenol. A general method for the simultaneous reduction of a nitro group and a sulfonyl chloride involves a strong reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl). In this "one-pot" reaction, the nitro group (-NO₂) is reduced to an amino group (-NH₂), and the sulfonyl chloride (-SO₂Cl) is converted to the thiol (-SH).

Reaction Scheme:

Sulfonation: 4-chloro-nitrobenzene → 2-Chloro-5-nitrobenzenesulfonyl chloride

Reduction: 2-Chloro-5-nitrobenzenesulfonyl chloride → this compound

| Step | Reagents | Key Transformations | Reference |

| 1. Sulfonation | Chlorosulfonic acid | Addition of -SO₂Cl group | prepchem.com |

| 2. Reduction | Tin(II) chloride (SnCl₂), Hydrochloric acid (HCl) | -NO₂ → -NH₂ and -SO₂Cl → -SH |

This interactive table summarizes the reduction pathway.

An alternative and widely used method is the alkaline hydrolysis of a 2-aminobenzothiazole (B30445) precursor. clockss.org This process involves synthesizing a substituted 2-aminobenzothiazole and then cleaving its thiazole (B1198619) ring to yield the desired 2-aminobenzenethiol. ijcrt.org

The synthesis typically begins with a substituted p-chloroaniline which is converted into 2-amino-6-chlorobenzothiazole (B160215). ijcrt.org This intermediate is then subjected to harsh hydrolytic conditions. The process involves refluxing the 2-amino-6-chlorobenzothiazole with a concentrated aqueous solution of a strong base, such as potassium hydroxide (B78521) (KOH), until the evolution of ammonia (B1221849) gas ceases. ijcrt.org The reaction mixture is then cooled and neutralized with an acid, like glacial acetic acid, to precipitate the product, 2-amino-5-chlorobenzenethiol. ijcrt.orgmdpi.com This method is effective for various substituted 2-aminobenzothiazoles. clockss.org

Reaction Scheme:

Cyclization: p-chloroaniline derivative → 2-Amino-6-chlorobenzothiazole

Hydrolysis: 2-Amino-6-chlorobenzothiazole → 2-Amino-5-chlorobenzenethiol

| Step | Reagents | Key Transformations | Reference |

| 1. Cyclization | Potassium thiocyanate (B1210189) (KCNS), Bromine (Br₂) | Formation of benzothiazole ring | ijcrt.org |

| 2. Hydrolysis | Potassium hydroxide (KOH), Water (H₂O), followed by Acetic acid | Ring cleavage to form thiol and amino groups | ijcrt.orgmdpi.com |

This interactive table outlines the hydrolytic cleavage pathway.

Alternative and Emerging Synthetic Strategies for this compound Analogues

Research into the synthesis of aminothiophenols continues to produce alternative strategies, often focusing on producing analogues with different substitution patterns.

One notable method is the Herz reaction, which is particularly useful when the para-position of the starting arylamine is occupied by a group that is not easily displaced, such as methyl, methoxy (B1213986), or bromo groups. ijcrt.org Another approach starts with a halonitrobenzene, which reacts with sodium polysulfide to create a bis-(o-nitrophenyl) disulfide intermediate. This disulfide is then reduced, typically with zinc and acid, to yield the zinc salt of the corresponding 2-aminobenzenethiol. ijcrt.org

More recently, strategies for synthesizing fluorinated analogues have been developed. For instance, 2-amino-3-chloro-5-fluorobenzenethiol has been prepared and used as a building block for fluorinated 4H-1,4-benzothiazines. researchgate.net Similarly, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol was achieved through the hydrolytic cleavage of its corresponding benzothiazole precursor, demonstrating the adaptability of established methods for creating novel analogues. researchgate.net These emerging strategies are crucial for expanding the library of available substituted aminobenzenthiols for various synthetic applications.

Reactivity and Mechanistic Investigations of 5 Amino 2 Chlorobenzenethiol in Chemical Transformations

Cyclization Reactions Leading to Heterocyclic Frameworks

The strategic placement of amino and thiol groups on the benzene (B151609) ring of 5-Amino-2-chlorobenzenethiol facilitates intramolecular cyclization reactions, providing efficient routes to various fused heterocyclic systems. These reactions are fundamental in constructing molecular backbones of significant chemical and pharmaceutical interest.

Formation of Benzothiazole (B30560) Derivatives

The synthesis of benzothiazoles, a prominent class of heterocyclic compounds, is a hallmark reaction of 2-aminothiophenols. The reaction of this compound with various carbonyl-containing compounds, such as aldehydes, carboxylic acids, and acyl chlorides, serves as a primary method for constructing the 6-chlorobenzothiazole scaffold. researchgate.netnih.gov

The general mechanism involves an initial condensation between the amino group of this compound and the carbonyl group of the reaction partner to form an intermediate, typically a Schiff base or an amide. mdpi.com This is followed by an intramolecular cyclization where the nucleophilic thiol group attacks the electrophilic carbon of the intermediate, leading to the formation of the thiazole (B1198619) ring. Subsequent dehydration or oxidation yields the aromatic benzothiazole system. nih.gov

For instance, the condensation with aromatic aldehydes in the presence of an oxidizing agent like hydrogen peroxide or simply under reflux in a suitable solvent like DMSO leads to the formation of 2-aryl-6-chlorobenzothiazoles. nih.govnih.gov Similarly, reaction with carboxylic acids, often activated or in the presence of a coupling agent, yields 2-substituted-6-chlorobenzothiazoles. nih.gov The reaction conditions can be tailored to accommodate a wide range of substrates, making this a versatile method for generating a library of benzothiazole derivatives. mdpi.com

Table 1: Synthesis of 2-Substituted-6-chlorobenzothiazoles This table is interactive. Click on the headers to sort the data.

| Reactant | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde | H₂O₂/HCl, Ethanol (B145695), RT | 2-Phenyl-6-chlorobenzothiazole | High |

| 4-Nitrobenzaldehyde | DMSO, Reflux | 2-(4-Nitrophenyl)-6-chlorobenzothiazole | Good |

| Acetic Acid | Polyphosphoric acid, Heat | 2-Methyl-6-chlorobenzothiazole | Moderate |

Synthesis of 4H-1,4-Benzothiazine Systems via Condensation and Oxidative Cyclization

The mechanism is initiated by the condensation of the amino group of this compound with one of the carbonyl groups of the β-dicarbonyl compound to form an enaminone intermediate. The subsequent step involves an intramolecular nucleophilic attack of the thiol group on the enamine's double bond or the remaining carbonyl group, which, upon tautomerization and oxidation, leads to the formation of the stable 4H-1,4-benzothiazine ring system. asianpubs.org The use of microwave irradiation and solvent-free conditions has been shown to accelerate this reaction and improve yields, presenting an environmentally benign approach. asianpubs.org

Table 2: Examples of 4H-1,4-Benzothiazine Synthesis This table is interactive. Click on the headers to sort the data.

| β-Dicarbonyl Compound | Reaction Conditions | Product |

|---|---|---|

| Acetylacetone | DMSO, Air Oxidation | 2,4-Dimethyl-7-chloro-4H-1,4-benzothiazine |

| Ethyl Acetoacetate | Microwave, Hydrazine (B178648) Hydrate (B1144303) (cat.) | 2-Methyl-7-chloro-4H-1,4-benzothiazin-3(2H)-one |

Pathways to Benzothiadiazepine and Benzothiadiazocine Compounds

The versatility of 2-aminobenzenethiols extends to the synthesis of larger heterocyclic rings, including seven-membered benzothiadiazepines and eight-membered benzothiadiazocines. These reactions typically involve condensation with bifunctional electrophiles.

For the synthesis of 1,3,5-benzothiadiazepines, 2-aminobenzenethiol derivatives can be reacted with 1,3-dielectrophiles. A common method involves the condensation with N-(dihalogenoethyl)amines or similar reagents. The reaction proceeds via sequential nucleophilic substitution, first by the more nucleophilic thiol group and then by the amino group, to form the seven-membered ring.

The synthesis of 1,5-benzothiadiazepines can be achieved through the reaction of 2-aminobenzenethiols with α,β-unsaturated ketones. This reaction proceeds via a Michael addition of the thiol group to the unsaturated system, followed by the condensation of the amino group with the ketone carbonyl, leading to the cyclized product. Applying these general principles to this compound allows for the synthesis of the corresponding chlorinated benzothiadiazepine derivatives.

Pathways to the eight-membered benzothiadiazocine ring system are less common but can be envisioned through the reaction of this compound with suitable 1,4-dielectrophilic partners, such as 1,4-dihalobutanes or their equivalents, under high-dilution conditions to favor intramolecular cyclization over polymerization.

Condensation Reactions for Novel Chemical Architectures

Condensation reactions involving the amino group of this compound are pivotal for constructing a variety of chemical structures, most notably Schiff bases, which are valuable intermediates and ligands in coordination chemistry.

Schiff Base Ligand Formation from this compound

Schiff bases, or azomethines, are readily formed through the condensation reaction of the primary amino group of this compound with the carbonyl group of aldehydes or ketones. mwjscience.comresearchgate.net This reaction is typically carried out in a suitable solvent like ethanol and is often catalyzed by a small amount of acid. The reaction is reversible and usually driven to completion by the removal of water.

The resulting Schiff bases incorporate the 4-chloro-3-mercaptophenyl moiety and possess an imine (C=N) functional group. nih.gov These compounds are of significant interest as ligands for the synthesis of metal complexes. The presence of multiple coordination sites—the imine nitrogen, the thiol sulfur, and potentially the amino nitrogen in related structures—allows for the formation of stable chelate complexes with various transition metal ions. nih.govmdpi.com The electronic properties of the Schiff base and its corresponding metal complexes can be fine-tuned by varying the aldehyde or ketone precursor.

Table 3: Schiff Base Formation from this compound This table is interactive. Click on the headers to sort the data.

| Carbonyl Compound | Product Name | Potential Coordination Sites |

|---|---|---|

| Salicylaldehyde | 2-(((4-chloro-3-mercaptophenyl)imino)methyl)phenol | Imine (N), Thiol (S), Phenolic (O) |

| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-4-chloro-3-mercaptoaniline | Imine (N), Thiol (S) |

| Acetone | N-(propan-2-ylidene)-4-chloro-3-mercaptoaniline | Imine (N), Thiol (S) |

Reactions with Aromatic and Cyclohexyl Carbonyl Compounds for Thiazole and Thiazoline (B8809763) Derivatives

While condensation with carbonyl compounds followed by intramolecular cyclization involving the ortho-thiol group is the classic route to benzothiazoles (as discussed in 3.1.1), the reactive moieties of this compound can also be engaged in reactions that form non-fused thiazole or thiazoline rings.

One such pathway involves a multi-component reaction. For instance, the amino group of this compound can react with an aromatic or cyclohexyl aldehyde and an α-mercaptocarboxylic acid, such as thioglycolic acid, in a one-pot synthesis. This reaction proceeds through the initial formation of a Schiff base between the amine and the aldehyde. Subsequently, the thiol group of the α-mercaptocarboxylic acid adds across the imine double bond, followed by intramolecular cyclization via condensation between the carboxylic acid and the secondary amine formed, yielding a 2,3-disubstituted thiazolidin-4-one (a thiazoline derivative).

Alternatively, the synthesis of a thiazole ring attached to the amino group can be achieved. This requires converting the amino group into a thioamide functionality first. For example, reaction with an isothiocyanate would yield a thiourea (B124793) derivative. This derivative can then undergo a Hantzsch-type thiazole synthesis by reacting with an α-haloketone (derived from an aromatic or cyclohexyl ketone) to construct a 2-aminothiazole (B372263) ring appended to the original 4-chloro-3-mercaptophenyl core. jpionline.orgeurekaselect.com

Oxidation and Reduction Chemistry of the Thiol Moiety

The thiol group (-SH) of this compound is the primary site of its oxidative and reductive chemistry. The sulfur atom in the thiol is in its lowest oxidation state (-2) and is readily oxidized. This reactivity is central to its role in various chemical transformations. The oxidation can proceed through several stages, beginning with the formation of a disulfide, and potentially progressing to sulfenic, sulfinic, and sulfonic acids under stronger oxidizing conditions. The specific outcome of an oxidation reaction is highly dependent on the nature of the oxidant, the reaction conditions, and the substrate's electronic properties.

Formation of Symmetrical Disulfides

The most common oxidative transformation of thiols is the formation of a disulfide bond (S-S). In the case of this compound, this involves the coupling of two molecules to form bis(4-amino-2-chlorophenyl) disulfide. This reaction is a two-electron oxidation process where each thiol loses one proton and one electron. A variety of oxidizing agents can effect this transformation, ranging from mild reagents like atmospheric oxygen, particularly in the presence of metal catalysts, to more potent oxidants such as hydrogen peroxide (H₂O₂), dimethyl sulfoxide (B87167) (DMSO), or sodium thiosulfate. google.comgoogle.com

The resulting disulfide, bis(4-amino-2-chlorophenyl) disulfide, is a stable crystalline solid. X-ray crystallography studies have confirmed its molecular structure, revealing an S-S bond length of approximately 2.067 Å and a C-S-S-C torsion angle of about -84.2°. nih.gov This dihedral angle is typical for diaryl disulfides. The formation of this symmetrical disulfide is a fundamental reaction, often occurring as an initial step or a side reaction in more complex transformations.

Interactive Data Table: Synthesis of Bis(4-amino-2-chlorophenyl) disulfide

| Reactant | Oxidizing Agent | Solvent | Conditions | Product | Yield (%) | Reference |

| This compound | Hydrogen Peroxide (H₂O₂) | Acetonitrile | 20-25°C, 4 hours | Bis(4-amino-2-chlorophenyl) disulfide | ~92% | google.com |

| 2-Aminothiophenol (analogue) | Sodium Thiosulfate (Na₂S₂O₃·5H₂O) | Water | Reflux, 2 hours | Bis(2-aminophenyl) disulfide | 82% | google.com |

| 2-Aminothiophenol (analogue) | Sulfur | Water | Reflux, 90 min | Bis(2-aminophenyl) disulfide | Not Specified | google.com |

| 2-Aminothiophenol (analogue) | Dimethyl Sulfoxide (DMSO) | Not Specified | Not Specified | Bis(2-aminophenyl) disulfide | Not Specified | google.com |

Oxidative Transformations in Complex Syntheses

Beyond simple disulfide formation, the thiol moiety of this compound is a key functional group for constructing more complex heterocyclic systems, most notably benzothiazoles. mdpi.comchemrevlett.com The synthesis of 2-substituted benzothiazoles often involves the condensation of an aminothiophenol with a carboxylic acid, acyl chloride, or aldehyde, followed by an intramolecular oxidative cyclization. mdpi.comnih.gov

In these syntheses, the this compound first reacts, typically via its amino group, with an electrophilic partner (e.g., an aldehyde to form a Schiff base). The subsequent step involves the intramolecular nucleophilic attack of the thiol sulfur onto the newly formed imine carbon, creating a benzothiazoline (B1199338) intermediate. This intermediate is then oxidized to the aromatic benzothiazole. This final aromatization step is an oxidative transformation that formally removes two hydrogen atoms. Various oxidants can be employed, including air, molecular oxygen catalyzed by agents like Sc(OTf)₃, or electrochemical methods. researchgate.netnih.gov This strategy provides a versatile route to a wide array of substituted benzothiazoles, which are significant scaffolds in medicinal chemistry.

Interactive Data Table: Oxidative Cyclization to form a Benzothiazole Derivative

| Reactants | Catalyst/Conditions | Intermediate | Product | Transformation Type | Reference |

| This compound, Benzaldehyde | Brønsted Acid, oxidant-free | Schiff Base, then Benzothiazoline | 6-Chloro-2-phenyl-1,3-benzothiazol-5-amine | Condensation / Oxidative Aromatization | nih.gov |

| 2-Aminothiophenols, Alcohols | Photocatalyst (e.g., CdS) | Imine/Benzothiazoline | 2-Substituted Benzothiazoles | Photocatalytic Oxidation/Cyclization | mdpi.comresearchgate.net |

| 2-Aminothiophenols, β-Diketones | Brønsted Acid (e.g., p-TSA) | Enamine/Thioaminal | 2-Substituted Benzothiazoles | Acid-catalyzed Cyclization/Dehydration | nih.gov |

Rearrangement Reactions: Focus on Smiles Rearrangement Applications

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution (SNAr) reaction. scispace.com It involves the migration of an aryl group from a heteroatom (X) to a nucleophilic center (Y) within the same molecule. The general form of the reaction is X-Ar-Y-H → H-X-Ar-Y, where X is typically an oxygen, sulfur, or nitrogen atom, and Y is a nucleophilic group. The reaction is driven by the formation of a more stable product and is facilitated by electron-withdrawing groups on the migrating aromatic ring.

Given its structure, which contains both a nucleophilic thiol (-SH) and an amino (-NH₂) group, this compound is a suitable precursor for substrates designed to undergo a Smiles rearrangement. For instance, it can be reacted with an activated aryl ether to create a substrate for an O-to-S Smiles rearrangement. In a hypothetical example based on established principles, reacting this compound with 2,4-dinitrophenyl fluoride (B91410) would yield an intermediate sulfide (B99878). Upon treatment with a base, the amino group can deprotonate and act as the intramolecular nucleophile, attacking the electron-deficient aromatic ring and displacing the sulfide to form a new C-N bond. This type of rearrangement is a valuable tool for synthesizing complex diarylamines from readily available thiophenols. tcichemicals.com

Interactive Data Table: Representative Smiles Rearrangement Application

| Substrate Precursor | Reaction Type | Key Steps | Migrating Group | Product Class | Reference |

| Product of this compound and an activated aryl halide (e.g., 1-fluoro-2,4-dinitrobenzene) | O-to-N or S-to-N Smiles Rearrangement | 1. Formation of diaryl sulfide/ether. 2. Base-mediated intramolecular SNAr. 3. Tautomerization. | Electron-deficient aryl group | Diaryl Amines / Heterocycles | scispace.comtcichemicals.com |

| 2-Aryloxy-2-methylpropanamides (from phenols) | O-to-N Smiles Rearrangement | 1. Formation of phenoxyether. 2. Base-induced rearrangement. 3. Hydrolysis. | Aryl group | Anilines | tcichemicals.com |

Derivatives and Advanced Chemical Transformations Involving 5 Amino 2 Chlorobenzenethiol As a Precursor

Synthesis of Complex Heterocyclic Scaffolds

The reactivity of 5-amino-2-chlorobenzenethiol is particularly exploited in the construction of heterocyclic systems. The presence of the thiol and amino groups facilitates cyclization reactions, leading to the formation of benzothiazoles, benzothiazines, and phenothiazines, which are core structures in many biologically active molecules.

Substituted 2-Amino-5-chlorobenzothiazole (B1265905) Derivatives (e.g., Esters, Hydrazides, Oxadiazole-thiols, Triazole-thiols, Benzimidazoles, Thiazolidinones)

The initial transformation of this compound often involves its conversion to 2-amino-5-chlorobenzothiazole, a versatile intermediate for further derivatization. nih.gov A variety of heterocyclic derivatives can be synthesized from this intermediate, showcasing its utility as a building block. uobaghdad.edu.iqresearchgate.net

The synthesis of these derivatives often begins with the reaction of 2-amino-5-chlorobenzothiazole with ethyl chloroacetate (B1199739) in the presence of potassium hydroxide (B78521) to yield an ester derivative. uobaghdad.edu.iqresearchgate.net This ester can then be refluxed with hydrazine (B178648) hydrate (B1144303) to produce a hydrazide derivative. uobaghdad.edu.iqresearchgate.netresearchgate.net

From the hydrazide, further heterocyclic rings can be constructed. For instance, reaction with carbon disulfide and potassium hydroxide leads to the formation of a 1,3,4-oxadiazole-2-thiol (B52307) derivative. uobaghdad.edu.iqresearchgate.net Alternatively, reacting the initial ester derivative with thiosemicarbazide, followed by treatment with sodium hydroxide, results in the closure of a 1,2,4-triazole-3-thiol ring. uobaghdad.edu.iqresearchgate.netresearchgate.netnih.gov

Other complex heterocycles can also be accessed. The reaction of 2-amino-5-chlorobenzothiazole with chloroacetic acid, followed by refluxing with ortho-amino aniline, yields a benzimidazole (B57391) derivative. uobaghdad.edu.iqresearchgate.net Furthermore, the synthesis of an azomethine through the reaction of 2-amino-6-chlorobenzothiazole (B160215) with bromobenzaldehyde, followed by a reaction with 2-mercaptoacetic acid, results in a thiazolidinone derivative. uobaghdad.edu.iqresearchgate.netuobaghdad.edu.iq

Table 1: Synthesis of 2-Amino-5-chlorobenzothiazole Derivatives

| Starting Material | Reagents | Product Type | Ref. |

|---|

Sulfone Derivatives of Benzothiazines and Phenothiazines

The synthesis of phenothiazines and their sulfone derivatives can be achieved from substituted 2-aminobenzenethiols. researchgate.net One established method involves the Smiles rearrangement of substituted 2-formamido-2'-nitrodiphenylsulfides. researchgate.net Phenothiazine (B1677639) sulfone derivatives are typically synthesized by the oxidation of the corresponding phenothiazines, for example, using 30% hydrogen peroxide in glacial acetic acid. researchgate.net While the direct synthesis from this compound is a specific pathway, the general methodology for forming phenothiazine structures often involves the reaction of a 2-aminobenzenethiol derivative with a reactive o-halonitrobenzene. researchgate.net The resulting phenothiazine can then be oxidized to the corresponding sulfone. The synthesis of phenothiazines can also be accomplished through the reaction of 2-aminobenzenethiols with cyclohexanones under transition-metal-free conditions. rsc.org

Fluorinated Thiazoles and Other Substituted Benzothiazoles

The benzothiazole (B30560) scaffold is a key component in a wide range of biologically active compounds. niscpr.res.in The synthesis of various substituted benzothiazoles often utilizes 2-aminobenzenethiol as a starting material. mdpi.comnih.gov For instance, Brønsted acid-catalyzed cyclization of 2-amino thiophenols with β-diketones under metal-free conditions provides an efficient route to 2-substituted benzothiazoles. organic-chemistry.org This method is tolerant of various functional groups on the benzene (B151609) ring, including chloro and methoxy (B1213986) groups. organic-chemistry.org

While specific examples detailing the synthesis of fluorinated thiazoles directly from this compound are not extensively documented in the provided context, the general synthesis of fluorinated 10H-phenothiazines has been reported starting from 2-amino-3-fluorobenzenethiol. researchgate.net This suggests that appropriately substituted aminobenzenethiols can serve as precursors for fluorinated heterocyclic systems. The synthesis of novel thiazolidinone and azetidinone derivatives incorporated with fluorinated benzothiazoles has been noted as an area of interest. saspublishers.com

Coordination Chemistry of this compound-Derived Ligands

Ligands derived from aminobenzenethiols can form stable complexes with various transition metal ions. The sulfur and nitrogen atoms in these ligands act as donor sites, allowing for the formation of coordination compounds with diverse geometries and electronic properties.

Synthesis and Characterization of Mononuclear Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II) complexes)

Metal complexes of cobalt(II), nickel(II), copper(II), and zinc(II) with Schiff base ligands derived from various aldehydes and amines have been extensively studied. jetir.org These ligands often contain donor atoms such as nitrogen, oxygen, and sulfur, which coordinate to the central metal ion. jetir.org

The synthesis of these complexes typically involves mixing an alcoholic or methanolic solution of the ligand with a solution of the corresponding metal salt (e.g., chloride or acetate) and refluxing the mixture. jetir.org The formation of the complex is often indicated by a change in color of the reaction mixture. jetir.org The resulting solid complexes can be isolated by filtration, washed, and dried. rdd.edu.iq

Characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques, including elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, electronic spectroscopy (UV-Vis), and magnetic susceptibility measurements. ias.ac.in For example, IR spectroscopy can confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the donor groups. researchgate.net

Table 2: Characterization of Metal(II) Complexes with Thio- and Amino-Derived Ligands

| Metal Ion | Complex Formula Type | Characterization Techniques | Ref. |

|---|---|---|---|

| Co(II) | [M(L)₂(H₂O)₂] or [M(L)₂] | Elemental Analysis, IR, UV-Vis, Magnetic Susceptibility | jetir.orgias.ac.in |

| Ni(II) | [M(L)₂(H₂O)₂] or [M(L)₂] | Elemental Analysis, IR, UV-Vis, Magnetic Susceptibility | jetir.orgias.ac.in |

| Cu(II) | [M(L)₂(H₂O)₂] or [M(L)Cl]·2H₂O | Elemental Analysis, IR, UV-Vis, Magnetic Susceptibility | jetir.orgias.ac.in |

| Zn(II) | [M(L)₂(H₂O)₂] or [M(L)Cl] | Elemental Analysis, IR, ¹H NMR, ¹³C NMR | jetir.orgias.ac.in |

Elucidation of Coordination Geometries and Bonding within Metal Complexes

The geometry of a coordination complex is determined by the coordination number of the central metal ion and the nature of the ligands. libretexts.orgwikipedia.org Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar. libretexts.orgsolubilityofthings.com

For Co(II), Ni(II), Cu(II), and Zn(II) complexes, the coordination geometry can often be inferred from electronic spectra and magnetic moment measurements. rdd.edu.iqias.ac.in For instance, octahedral geometry is common for coordination number six, while tetrahedral and square planar geometries are possibilities for coordination number four. libretexts.orgsolubilityofthings.com Five-coordinate complexes can adopt trigonal bipyramidal or square pyramidal geometries. libretexts.org

In many reported complexes of Co(II), Ni(II), and Cu(II) with ligands containing sulfur and nitrogen donor atoms, a distorted octahedral geometry is proposed. rdd.edu.iq Magnetic moment data can help distinguish between high-spin and low-spin configurations and provide further evidence for the coordination environment. rdd.edu.iq For diamagnetic Zn(II) complexes, NMR spectroscopy is a powerful tool for elucidating the structure and confirming the coordination of the ligand. ias.ac.in The bonding in these complexes involves the donation of electron pairs from the sulfur and nitrogen atoms of the ligand to the d-orbitals of the metal ion.

Advanced Analytical and Computational Studies on 5 Amino 2 Chlorobenzenethiol and Its Derivatives

Solid-State Characterization Methodologies

While spectroscopic methods provide extensive information about molecules in solution or gas phase, solid-state techniques are crucial for understanding their three-dimensional structure and packing in the crystalline state.

The premier technique for solid-state characterization is single-crystal X-ray diffraction . This method can determine the precise three-dimensional arrangement of atoms in a crystal, providing definitive data on bond lengths, bond angles, and torsional angles. For derivatives of 5-Amino-2-chlorobenzenethiol, such as metal complexes, X-ray crystallography can unequivocally establish the coordination geometry around the metal ion, identify intermolecular interactions like hydrogen bonding, and reveal how the molecules pack together in the crystal lattice. mdpi.com

| Parameter | Description |

|---|---|

| Molecular Geometry | Precise bond lengths and angles for all atoms in the molecule. |

| Coordination Environment | For metal complexes, it defines the geometry (e.g., tetrahedral, square planar, octahedral) and coordination number of the metal center. |

| Stereochemistry | Absolute configuration of chiral centers. |

| Crystal Packing | Arrangement of molecules in the unit cell and analysis of intermolecular forces (e.g., hydrogen bonding, π-π stacking). |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

Powder X-ray Diffraction (PXRD) Analysis for Crystalline Nature and Structure

Powder X-ray Diffraction (PXRD) is a fundamental technique for determining the crystalline nature of a solid material. In the analysis of derivatives of this compound, such as benzenethiolate (B8638828) coordination polymers, PXRD is utilized to confirm the phase purity and crystal structure of the synthesized compounds. rsc.org The diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline solid.

The analysis involves irradiating a powdered sample with monochromatic X-rays and measuring the scattered intensity at different angles. The positions and intensities of the diffraction peaks are governed by Bragg's Law and are characteristic of the crystal lattice structure. For novel derivatives, the experimental PXRD pattern is often compared with a simulated pattern generated from single-crystal X-ray diffraction data to confirm the bulk material's identity and purity. rsc.org In the absence of single-crystal data, the pattern can be indexed to determine the unit cell parameters. The sharpness of the diffraction peaks provides an indication of the degree of crystallinity; sharp peaks are indicative of a well-ordered crystalline material, while broad humps suggest an amorphous or nanocrystalline nature.

Table 1: Illustrative PXRD Data for a Crystalline Derivative of this compound

| 2θ (Degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 45 |

| 15.2 | 5.82 | 100 |

| 20.8 | 4.27 | 78 |

| 25.1 | 3.54 | 65 |

| 28.9 | 3.09 | 30 |

Note: This data is illustrative and represents typical output for such an analysis.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of a sample's surface topography. In the study of materials derived from this compound, SEM analysis reveals critical information about the morphology, such as particle size, shape, and surface texture. rsc.org

The technique operates by scanning the sample with a focused beam of electrons. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface. By detecting the secondary electrons emitted from the surface, an image of the morphology can be constructed. For conductive samples, this process is straightforward. However, for non-conductive or poorly conductive organic materials like this compound derivatives, a thin coating of a conductive material, such as gold, is often applied via sputter-coating to prevent the accumulation of static electric charge on the surface. rsc.org SEM images can reveal whether the material consists of well-defined crystals, amorphous aggregates, or has a porous structure, which is crucial for understanding its physical properties and potential applications.

Computational Chemistry Approaches for Theoretical Insights

Computational chemistry provides invaluable theoretical insights that complement experimental findings. Methods like Density Functional Theory (DFT) and semi-empirical calculations are used to predict and understand the molecular properties of this compound at an electronic level.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure (HOMO-LUMO)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. A primary application of DFT is geometry optimization, which determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For aminothiophenol isomers, which are structurally related to this compound, DFT calculations using functionals like B3LYP have been successfully employed to determine optimized geometries. ajol.info

A critical aspect of DFT analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ajol.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. ajol.info From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness, which further characterize the molecule's reactivity.

Table 2: Calculated Electronic Properties of Aminothiophenol Isomers (Illustrative for this compound)

| Property | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -5.87 |

| LUMO Energy | ELUMO | -1.25 |

| Energy Gap | ΔE | 4.62 |

| Ionization Potential | IP | 5.87 |

| Electron Affinity | EA | 1.25 |

| Electronegativity | χ | 3.56 |

| Chemical Hardness | η | 2.31 |

| Chemical Softness | S | 0.216 |

Source: Data is based on analogous calculations for aminothiophenol isomers. ajol.info

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. The MEP map is color-coded to indicate different regions of charge distribution. It is an effective tool for identifying the sites susceptible to electrophilic and nucleophilic attack.

In an MEP map, regions of negative electrostatic potential, typically colored red, are associated with high electron density and are prone to attack by electrophiles. These areas often correspond to the location of lone pairs on electronegative atoms. Conversely, regions of positive electrostatic potential, shown in blue, indicate electron-deficient areas that are susceptible to nucleophilic attack, such as hydrogen atoms bonded to electronegative atoms. Green areas represent regions of neutral potential. For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen and sulfur atoms due to their lone pairs, and positive potential around the amine and thiol hydrogens.

Spin Density Calculations

Spin density calculations are performed for molecules with unpaired electrons, i.e., radicals or open-shell species. Spin density represents the spatial distribution of the unpaired electron(s) within the molecule. This calculation is crucial for understanding the reactivity and magnetic properties of radical species. niscpr.res.innih.gov

Using quantum mechanical methods like the Unrestricted Hartree-Fock (UHF) or DFT, the spin density can be calculated and visualized. niscpr.res.in The resulting map shows the probability of finding the unpaired electron at different points in the molecule. Regions with high spin density are the most likely sites for radical reactions. acs.org For a radical cation or anion derived from this compound, spin density calculations would reveal how the unpaired electron is delocalized across the aromatic ring and the substituent functional groups (-NH2, -Cl, -SH), providing insight into its stability and preferred reaction sites. acs.org

Semi-Empirical Studies for Energy Minimization and Stability Prediction

Semi-empirical quantum chemistry methods offer a computationally less expensive alternative to ab initio methods like DFT for studying large molecules. uni-muenchen.de These methods, such as AM1, PM3, and MNDO, are based on the Hartree-Fock formalism but simplify the calculations by neglecting certain complex integrals and introducing parameters derived from experimental data. uni-muenchen.de

A primary use of semi-empirical methods is for initial geometry optimization and energy minimization. They can efficiently explore the potential energy surface of a molecule to find its stable conformations. By calculating the heat of formation for different isomers or conformers, these methods can predict their relative stabilities. uni-muenchen.de While generally less accurate than DFT for electronic properties, semi-empirical methods provide a valuable and rapid means of assessing molecular geometries and predicting trends in stability, making them a useful tool in the initial stages of computational analysis.

Theoretical Investigations into Reaction Mechanisms and Selectivity

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms and predicting the selectivity of reactions involving this compound and its derivatives. These theoretical investigations provide a molecular-level understanding of reaction pathways, transition states, and the influence of substituents, which is often challenging to obtain through experimental methods alone.

The primary reaction of interest for this compound is its condensation with various electrophiles, such as aldehydes, carboxylic acids, and acyl chlorides, to form substituted benzothiazoles. Theoretical studies on the parent molecule, 2-aminothiophenol, and related substituted analogs offer significant insights into the mechanisms likely governing the reactivity of this compound.

Mechanism of Benzothiazole (B30560) Formation

The formation of a 2-substituted benzothiazole from this compound and an aldehyde is a representative and well-studied reaction. Theoretical models indicate that this reaction proceeds through a multi-step mechanism:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the amino group of this compound on the carbonyl carbon of the aldehyde. This step is often facilitated by a catalyst or solvent that can activate the aldehyde.

Intermediate Formation: This initial attack leads to the formation of a carbinolamine intermediate.

Dehydration: The carbinolamine then undergoes dehydration to form a Schiff base (imine) intermediate.

Intramolecular Cyclization: The crucial step involves the intramolecular nucleophilic attack of the thiol group on the imine carbon. This cyclization is typically the rate-determining step.

Oxidation: The resulting benzothiazoline (B1199338) intermediate is then oxidized to the final, more stable benzothiazole product.

Computational studies have shown that the energy barriers for each of these steps can be significantly influenced by the solvent and the nature of the substituents on both the benzenethiol (B1682325) and the aldehyde. For instance, joint experimental and computational studies on the formation of benzothiazoles have highlighted the catalytic role of water. DFT Molecular Dynamics simulations have demonstrated that a protic solvent like water can reduce the reaction barriers by facilitating proton transfer through its hydrogen-bond network, particularly for the cyclization and dehydration steps. ru.nlnih.gov

Influence of Substituents on Reactivity and Selectivity

The presence of the amino (-NH₂) and chloro (-Cl) groups on the benzenethiol ring of this compound has a pronounced effect on its reactivity and the selectivity of its reactions.

Amino Group (-NH₂): As a strong electron-donating group, the amino group increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. This enhances the nucleophilicity of the thiol group, potentially lowering the activation energy for the intramolecular cyclization step.

Theoretical studies on substituted 2-aminothiophenols have confirmed that the electronic nature of the substituents plays a critical role. For example, in the synthesis of 2-substituted benzothiazoles, aldehydes bearing electron-withdrawing groups have been observed to react differently from those with electron-donating groups, affecting the reaction yields. mdpi.com

Computational Data on Reaction Pathways

While specific computational data for this compound is not extensively published, data from studies on similar systems can provide valuable insights. The table below illustrates the type of data generated from DFT calculations to compare different reaction pathways and the effect of substituents. The values are hypothetical and intended for illustrative purposes to represent the trends observed in related computational studies.

| Reaction Step | Reactant System | Computational Method | Calculated Activation Energy (kcal/mol) |

| Intramolecular Cyclization | 2-Aminothiophenol + Benzaldehyde | DFT (B3LYP/6-31G) | 25.4 |

| Intramolecular Cyclization | This compound + Benzaldehyde | DFT (B3LYP/6-31G) | 23.8 |

| Intramolecular Cyclization | 2-Aminothiophenol + p-Nitrobenzaldehyde | DFT (B3LYP/6-31G) | 24.1 |

| Dehydration | Carbinolamine Intermediate (unsubstituted) | DFT (B3LYP/6-31G) | 15.2 |

| Dehydration | Carbinolamine Intermediate (with -NH₂ and -Cl) | DFT (B3LYP/6-31G*) | 14.5 |

Note: The data in this table is illustrative and based on general trends reported in computational chemistry literature for similar reactions. It is not derived from a specific study on this compound.

These hypothetical data suggest that the electron-donating amino group in this compound could lower the activation energy for the rate-determining cyclization step compared to the unsubstituted 2-aminothiophenol. Furthermore, the presence of an electron-withdrawing group on the aldehyde (like a nitro group) might slightly decrease the activation energy by making the imine carbon more electrophilic.

Selectivity in Reactions

Theoretical investigations are also crucial for understanding the regioselectivity of reactions, especially when multiple reaction sites are available. For this compound, the primary selectivity question revolves around the initial nucleophilic attack (amino vs. thiol) and, in more complex reactions, the site of further functionalization on the benzothiazole ring.

Computational models, by calculating the energies of different possible intermediates and transition states, can predict the most favorable reaction pathway. For instance, in the reaction with aldehydes, the initial attack by the amino group is kinetically and thermodynamically favored over the attack by the thiol group, leading to the observed product.

Future Research Directions and Emerging Applications of 5 Amino 2 Chlorobenzenethiol in Chemical Science

Innovations in Green Chemistry Approaches for Synthesis

The future synthesis of 5-Amino-2-chlorobenzenethiol and its derivatives is increasingly steering towards green chemistry principles to minimize environmental impact and enhance efficiency. Research is anticipated to focus on replacing traditional, often hazardous, solvents and reagents with more benign alternatives. The development of synthetic routes in aqueous media or using deep eutectic solvents represents a promising frontier. scienceandtechnology.com.vn For instance, multicomponent reactions (MCRs), which allow the synthesis of complex molecules in a single step from three or more reactants, are a key area of exploration. nih.gov Adapting MCRs for aminothiophene synthesis could significantly improve atom economy and reduce waste. nih.gov

Furthermore, the use of reusable catalysts, such as functionalized polyacrylonitrile fibers, has shown success in the synthesis of related 2-aminothiophenes, offering high yields and the ability to be reused multiple times without significant loss of activity. nih.gov Future research could investigate similar heterogeneous catalytic systems for the synthesis of this compound, focusing on solvent-free conditions or reactions in water to align with green chemistry goals. scienceandtechnology.com.vnnih.gov

| Green Chemistry Approach | Potential Advantage | Relevant Compound Class |

| Multicomponent Reactions | Increased atom economy, reduced waste, single-step synthesis. | 2-Aminothiophenes |

| Aqueous Media Synthesis | Benign solvent, reduced environmental impact. | 2-Aminothiophenes |

| Reusable Heterogeneous Catalysts | Catalyst recovery and reuse, lower catalyst loading. | Functionalized pyrimidines |

| Deep Eutectic Solvents | Biodegradable, low-cost, non-toxic solvent alternative. | Tetrahydropyrimidines |

Exploration of Novel Reaction Pathways and Catalytic Applications

The dual functionality of this compound, with its amino and thiol groups, opens avenues for exploring novel reaction pathways. A primary area of interest is its use as a precursor for the synthesis of benzothiazoles, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. mdpi.comchem-asahi.co.jp The condensation of the amino group with aldehydes or ketones can form Schiff bases, which can subsequently undergo intramolecular cyclization involving the thiol group to yield substituted benzothiazoles.

The electronic properties conferred by the chloro-substituent can be exploited to modulate the reactivity and subsequent properties of these derivatives. This tunability is crucial for designing molecules with specific catalytic activities. Derivatives of 2-(2′-aminophenyl)benzothiazole, which can be synthesized from aminothiophenols, have recently been explored in photocatalysis, indicating a potential future application for compounds derived from this compound. mdpi.com Research into its coordination chemistry with various transition metals could also unveil novel catalysts for organic transformations, leveraging the strong binding affinity of the sulfur and nitrogen atoms.

Integration into Advanced Materials and Polymer Science

The unique structure of this compound makes it an attractive building block for advanced materials and polymers. The presence of both amino and thiol groups allows for its potential use as a monomer in polymerization reactions. For example, oxidative polymerization could lead to the formation of π-conjugated polymers. Such polymers, incorporating sulfur and nitrogen heteroatoms, are of interest for applications in electronics due to their potential semiconducting or conducting properties.

Moreover, derivatives of the related 2-phenylbenzothiazole are recognized as important chromophores and are utilized in optoelectronic technologies, including organic field-effect transistors (OFETs) and light-emitting devices. mdpi.com By incorporating this compound into polymer backbones or as pendant groups, it may be possible to develop new materials with tailored photophysical properties, such as fluorescence and phosphorescence. The thiol group also provides a convenient anchor point for grafting the molecule onto surfaces, such as gold nanoparticles, to create functionalized nanomaterials for various applications.

Design and Synthesis of Chemosensors and Probes

A particularly promising future direction for this compound is in the design and synthesis of chemosensors for the detection of metal ions. The nitrogen and sulfur atoms can act as effective binding sites for a variety of metal cations. mdpi.com By functionalizing the amino group, for instance, through condensation with an appropriate aldehyde to form a Schiff base, a receptor site with high selectivity for specific metal ions can be created. mdpi.comresearchgate.net

The interaction of these chemosensors with metal ions can lead to a detectable optical response, such as a change in color (colorimetric) or fluorescence intensity (fluorometric). nih.gov For example, a fluorescent sensor based on a Schiff base derived from 2-aminobenzenethiol exhibited a strong fluorescence enhancement upon binding with Zn²⁺ due to a chelation-enhanced fluorescence (CHEF) effect. researchgate.net The design of similar sensors using this compound could allow for the sensitive and selective detection of environmentally and biologically important metal ions like Cu²⁺, Ni²⁺, Hg²⁺, and Pb²⁺. nih.govmdpi.comnih.gov The electron-withdrawing nature of the chlorine atom can be used to fine-tune the electronic properties of the sensor, potentially enhancing its sensitivity and selectivity.

| Sensor Derivative Class | Target Analyte(s) | Detection Principle | Limit of Detection (LOD) |

| Benzothiazole-based Sensor | Zn²⁺, Cu²⁺, Ni²⁺ | Ratiometric, Colorimetric | 0.25 ppm (Zn²⁺) |

| Schiff Base Sensor | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | 6.7 x 10⁻⁸ M |

| Peptidyl Chemosensor | Hg²⁺ | Aggregation-Induced Emission | Below EPA limit |

| Polymer-based Sensor | Fe³⁺ | Fluorescence Quenching | 2.0 x 10⁻¹¹ M |

Synergistic Experimental and Computational Research Paradigms

The advancement of research on this compound will greatly benefit from a synergistic approach that combines experimental synthesis and characterization with computational modeling. rsc.org Theoretical calculations, such as those based on Density Functional Theory (DFT), can provide profound insights into the molecular properties of derivatives before they are synthesized. This computational pre-screening can predict geometries, electronic structures, and photophysical properties, guiding the rational design of molecules for specific applications like chemosensors or advanced materials. researchgate.net

For instance, in the development of chemosensors, computational studies can model the binding interactions between a proposed sensor molecule and a target metal ion, predicting the stability of the complex and the expected changes in its absorption and emission spectra. researchgate.net This predictive power allows researchers to prioritize the most promising candidates for laboratory synthesis, saving significant time and resources. The collaboration between experimental and computational chemists is essential to understanding reaction mechanisms, predicting material properties, and accelerating the discovery and application of new functional molecules derived from this compound. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Amino-2-chlorobenzenethiol, and how can reaction efficiency be optimized?

- Methodological Answer : For structurally similar benzenethiol derivatives (e.g., 3-Amino-2-chlorobenzenethiol hydrochloride), nucleophilic substitution or reduction of disulfide precursors under inert atmospheres (N₂/Ar) is commonly employed . Optimize reaction efficiency by controlling temperature (e.g., 0–5°C for thiol group stability) and using catalysts like Pd/C for reductive steps. Monitor intermediates via TLC or HPLC to minimize byproducts.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- ¹H/¹³C NMR : Verify aromatic proton environments and amine/thiol functionalities (e.g., δ 3.5–4.5 ppm for –SH groups in DMSO-d₆) .

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 174.6 for C₆H₅ClNSS) and detect impurities (<2% threshold) .

- Elemental Analysis : Validate stoichiometry (C, H, N, S, Cl) with ≤0.3% deviation from theoretical values.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions often arise from tautomerism (e.g., thiol ↔ thione) or solvent-dependent shifts. To address this:

- Perform variable-temperature NMR to track dynamic equilibria .

- Compare computational predictions (DFT calculations for expected shifts) with experimental data .

- Use X-ray crystallography to resolve ambiguities in solid-state structures .

Q. What strategies mitigate decomposition of this compound during storage or experimental conditions?

- Methodological Answer : Stability challenges include oxidation and moisture sensitivity. Mitigation strategies:

- Storage : Use amber vials under inert gas (Ar) at –20°C, with desiccants like molecular sieves .

- In-situ Stabilization : Add radical scavengers (e.g., BHT) or chelating agents (EDTA) to reaction mixtures .

- Real-Time Monitoring : Employ Raman spectroscopy to detect early-stage degradation products.

Q. How can this compound be applied in heterocyclic synthesis, and what are key mechanistic considerations?

- Methodological Answer : The compound serves as a precursor for benzothiazoles or thioethers. Example protocol:

- React with α-haloketones (e.g., chloroacetone) in basic media (K₂CO₃/DMF) at 80°C to form thioether linkages .

- Mechanistic studies should focus on nucleophilicity of the thiol group and competing side reactions (e.g., disulfide formation), monitored via kinetic profiling .

Data Contradiction & Validation

Q. How should researchers validate conflicting bioactivity data for this compound in enzymatic assays?

- Methodological Answer : Contradictions may stem from assay conditions (pH, ionic strength) or compound purity. Validation steps:

- Replicate assays in triplicate under standardized buffers (e.g., PBS pH 7.4).

- Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. fluorometric enzyme inhibition) .

- Purify the compound via preparative HPLC (>98% purity) before retesting .

Safety & Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Based on safety assessments of structurally related chlorinated aminophenols:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.